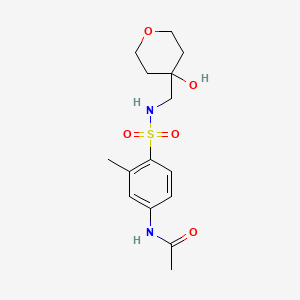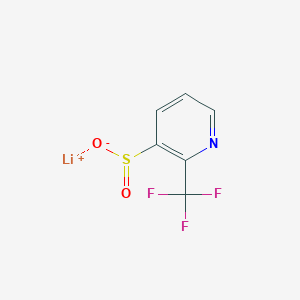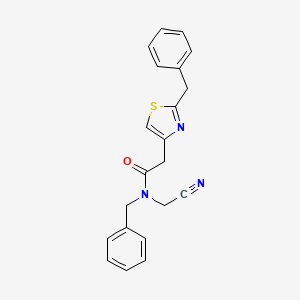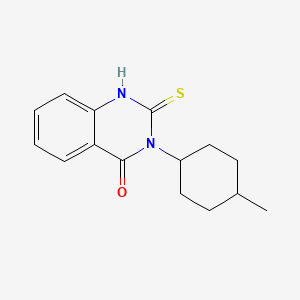
N-(4-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives, including structures related to N-(4-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide. They synthesized Co(II) and Cu(II) coordination complexes using these derivatives and evaluated their antioxidant activity. The complexes exhibited significant antioxidant activity, showcasing potential biological applications (Chkirate et al., 2019).
Synthesis for Antimicrobial Agents
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds, incorporating sulfamoyl moieties like those in N-(4-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide, for use as antimicrobial agents. The synthesized compounds showed promising results in in vitro antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Darwish et al., 2014).
Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research highlights the role of acetamide derivatives in the synthesis of pharmacologically important compounds, relevant to the compound of interest (Magadum & Yadav, 2018).
Computational and Pharmacological Evaluation for Antioxidant and Anti-Inflammatory Actions
Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including structures related to the compound . They assessed toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. This study underlines the potential therapeutic applications of such compounds in treating various health conditions (Faheem, 2018).
Efficient Sulfamoylation Methods
Okada et al. (2000) developed an efficient method for the sulfamoylation of hydroxyl groups, which is relevant to the synthesis of compounds like N-(4-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide. Their method achieved high yields without a base, indicating advancements in synthetic techniques for such compounds (Okada, Iwashita, & Koizumi, 2000).
Future Directions
properties
IUPAC Name |
N-[4-[(4-hydroxyoxan-4-yl)methylsulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11-9-13(17-12(2)18)3-4-14(11)23(20,21)16-10-15(19)5-7-22-8-6-15/h3-4,9,16,19H,5-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLGHDXQJYKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2473185.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2473188.png)

![3-chloro-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-methylbenzamide](/img/structure/B2473190.png)

![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2473193.png)
![1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2473195.png)
![2-{[2-(dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2473198.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2473199.png)
![N-(2-(dimethylamino)ethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2473202.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2473206.png)
![3,6-dichloro-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2473207.png)